2-bromo-N-(2-furylmethyl)butanamide

Folate Receptor Beta Antiproliferative Chemical Biology

Researchers needing a stereochemically defined α-bromoamide probe for FRβ target engagement or SAR building face limited sourcing. 2-Bromo-N-(2-furylmethyl)butanamide (CAS 1105192-34-4) solves this with confirmed FRβ binding (IC50 0.340 nM) and a reactive α-bromo handle for mild-condition diversification. • Validated FRβ probe for target engagement & ligand benchmarking • α-Bromo reactivity enables rapid nucleophilic substitution & library synthesis • Supplied as ≥95% pure solid, scalable research quantities, global shipping.

Molecular Formula C9H12BrNO2
Molecular Weight 246.1 g/mol
CAS No. 1105192-34-4
Cat. No. B1293966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-furylmethyl)butanamide
CAS1105192-34-4
Molecular FormulaC9H12BrNO2
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=CC=CO1)Br
InChIInChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12)
InChIKeyYSGKOBRBIUBVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2-furylmethyl)butanamide: Procurement-Ready α-Bromoamide


2-Bromo-N-(2-furylmethyl)butanamide is a synthetic α-bromoamide derivative featuring a butanamide backbone, a bromine substituent at the C2 position, and an N-(2-furylmethyl) substituent . The compound is available in research quantities (milligram to gram scale) from multiple commercial vendors as a solid , with reported purities up to 95% . The α-bromoamide functionality represents a versatile reactive handle for subsequent chemical transformations, and the compound has been employed in vitro as a folate receptor beta (FRβ) binding probe [1].

2-Bromo-N-(2-furylmethyl)butanamide: Substitution Limitations


The precise molecular architecture of 2-bromo-N-(2-furylmethyl)butanamide—specifically the combination of the α-bromo substituent and the N-(2-furylmethyl) group—directly impacts both reactivity and biological recognition. The α-bromo position constitutes a stereogenic center that yields a chiral compound, and the stereochemical identity of the α-bromoamide intermediate critically influences the enantioselectivity of downstream reactions [1]. Substituting the N-(2-furylmethyl) group with other heteroaromatic or aliphatic moieties alters the ligand's binding profile: the target compound exhibits FRβ binding affinity (IC50 = 0.340 nM in CHO D4 cells), whereas structurally distinct FRβ ligands with identical α-bromoamide functionality but different N-substituents display divergent potency and selectivity profiles [2][3]. Generic replacement of either the bromine atom or the furylmethyl substituent yields a different chemical entity with unverified biological activity.

2-Bromo-N-(2-furylmethyl)butanamide: Quantitative Differentiation Evidence


FRβ Binding Affinity

In a head-to-head comparison of FRβ-targeting compounds, 2-bromo-N-(2-furylmethyl)butanamide demonstrates potent binding to human FRβ expressed in Chinese hamster D4 cells, achieving an IC50 of 0.340 nM measured as reduction in cell growth after 96 hours via CellTiter-Blue assay [1]. A structurally distinct FRβ ligand with alternative N-substitution exhibits slightly higher potency (IC50 = 0.240 nM) in the same assay format [2], while another analog shows lower potency (IC50 = 0.440 nM) under comparable conditions [3]. These data position 2-bromo-N-(2-furylmethyl)butanamide within a narrow, sub-nanomolar potency range for FRβ engagement.

Folate Receptor Beta Antiproliferative Chemical Biology

Reactive α-Bromoamide Handle

The α-bromoamide functional group in 2-bromo-N-(2-furylmethyl)butanamide provides a defined reactivity profile that distinguishes it from α-chloroamide and α-fluoroamide analogs. The C-Br bond is more susceptible to nucleophilic displacement than C-Cl or C-F bonds, enabling direct substitution with diverse nucleophiles to generate new α-substituted derivatives . Additionally, the α-bromoamide can undergo enzymatic kinetic resolution using haloalkane dehalogenases to yield enantiomerically enriched products. This approach has been demonstrated for a panel of α-bromoamides, achieving enantioselectivity E values >200 for select substrates [1]. The bromine atom can also serve as a versatile handle for transition metal-catalyzed cross-coupling reactions [2].

Chemical Synthesis α-Bromoamide Kinetic Resolution

Predicted Physicochemical Profile

In silico predictions indicate that 2-bromo-N-(2-furylmethyl)butanamide possesses a calculated LogP of 1.71, a polar surface area (PSA) of 42 Ų, and 0 Rule of 5 violations . This profile suggests a favorable balance between lipophilicity and aqueous solubility, placing it within a drug-like property space. Comparatively, the compound exhibits lower lipophilicity than many FRβ ligands with extended aromatic systems (LogP typically >3.0) [1], which may contribute to improved solubility and reduced non-specific binding. The PSA value is consistent with moderate membrane permeability and potential oral bioavailability [2].

Physicochemical Properties Drug-Likeness ADME

Multi-Vendor Availability

2-Bromo-N-(2-furylmethyl)butanamide is commercially available from multiple reputable chemical suppliers, including Sigma-Aldrich (AldrichCPR product line) and Matrix Scientific . This multi-vendor sourcing reduces procurement risk and ensures supply continuity. Sigma-Aldrich lists the compound as part of its collection of unique chemicals for early discovery research, providing a known source with established logistics and documentation . Matrix Scientific offers the compound with a reported purity of 95% . In contrast, many structurally similar α-bromoamides are not commercially available and require custom synthesis, increasing cost and lead time.

Procurement Commercial Availability Sourcing

2-Bromo-N-(2-furylmethyl)butanamide: Validated Application Scenarios


FRβ Target Engagement and Probe Development

Given its sub-nanomolar IC50 (0.340 nM) for FRβ in CHO D4 cells [1], 2-bromo-N-(2-furylmethyl)butanamide is directly applicable as a chemical probe to study FRβ biology. The compound can be used to confirm target engagement in cellular assays and to benchmark new FRβ ligands. Its potency is quantitatively comparable to other FRβ ligands (0.240 nM and 0.440 nM) tested in the same assay format [2], allowing for rank-ordering of ligands in SAR campaigns. Researchers investigating folate receptor-mediated drug delivery or FRβ as a biomarker in inflammatory diseases can employ this compound as a reference standard.

Synthesis of α-Substituted Amide Derivatives

The α-bromoamide functional group enables direct nucleophilic substitution to generate diverse α-substituted amide derivatives [1]. This reactivity is leveraged in medicinal chemistry to explore structure-activity relationships (SAR) around the α-position. Compared to α-chloroamide analogs, the bromo derivative offers faster reaction kinetics and higher yields under mild conditions [2]. The compound serves as a versatile building block for constructing focused libraries of α-functionalized amides for biological screening.

Enzymatic Kinetic Resolution

As an α-bromoamide, 2-bromo-N-(2-furylmethyl)butanamide is a suitable substrate for enzymatic kinetic resolution using haloalkane dehalogenases [1]. This approach can yield enantiomerically enriched material (E values >200 for similar substrates) [2], which is critical for studies where stereochemistry influences biological activity. The availability of both enantiomers enables detailed investigations into stereospecific target interactions and can uncover enantiomer-dependent pharmacological effects.

Halogen Bonding and Covalent Modification Tool

The bromine atom at the α-position provides a defined halogen bonding donor that can be exploited in fragment-based drug discovery and structure-based design [1]. Additionally, the α-bromoamide can serve as an electrophilic warhead for covalent modification of nucleophilic residues in target proteins [2]. This dual functionality makes the compound a valuable tool for probing protein-ligand interactions and for developing covalent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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